molecular formula C16H13N5O6S B2585010 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide CAS No. 303035-31-6

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide

Cat. No. B2585010
CAS RN: 303035-31-6
M. Wt: 403.37
InChI Key: DPYQABPXNYAKHU-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide, also known as MPTP-NF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPTP-NF belongs to the class of sulfonamide drugs and is known to exhibit potent anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Synthesis and Structural Analysis

Biological Activity and Pharmacological Screening

Synthesis, Biological Activity, and Antibacterial Properties Various compounds structurally similar to "N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide" were synthesized and tested for their analgesic, anti-inflammatory, and antimicrobial activities. These studies are crucial for understanding the potential therapeutic applications of these compounds (Gein et al., 2019). Additionally, the synthesis of Nitrofurantoin® analogues and their antibacterial properties were studied, providing insights into the structural requirements for antibacterial activity (Hassan et al., 2020).

Antimicrobial and Antifungal Research

Evaluation of 5-Nitrofuran-2-yl Derivatives Compounds with a 5-nitrofuran-2-yl moiety were prepared and tested for their activity against various mycobacterium species. The study provided valuable data on the inhibitory activities of these compounds against both growing and dormant mycobacterial species, contributing to the development of new antimicrobial agents (Sriram et al., 2009).

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O6S/c1-10-8-9-17-16(18-10)20-28(25,26)12-4-2-11(3-5-12)19-15(22)13-6-7-14(27-13)21(23)24/h2-9H,1H3,(H,19,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYQABPXNYAKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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